molecular formula C12H14N2O6 B572267 Ethyl 2-(2,4-Dinitrophenyl)-2-methylpropanoate CAS No. 1256633-16-5

Ethyl 2-(2,4-Dinitrophenyl)-2-methylpropanoate

Cat. No.: B572267
CAS No.: 1256633-16-5
M. Wt: 282.252
InChI Key: UYHBRSNRQBTZBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2,4-Dinitrophenyl)-2-methylpropanoate is an organic compound characterized by the presence of a dinitrophenyl group attached to a methylpropanoate ester. This compound is notable for its applications in various chemical reactions and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2,4-Dinitrophenyl)-2-methylpropanoate can be synthesized through the esterification of 2-(2,4-Dinitrophenyl)-2-methylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants in ethanol, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4-Dinitrophenyl)-2-methylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic medium.

    Hydrolysis: Dilute hydrochloric acid or sodium hydroxide solution.

Major Products Formed

Scientific Research Applications

Ethyl 2-(2,4-Dinitrophenyl)-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various organic compounds and as an intermediate in the preparation of pharmaceuticals.

    Biology: Employed in the study of enzyme kinetics and as a probe for investigating biochemical pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer and antimicrobial properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,4-Dinitrophenyl)-2-methylpropanoate involves its interaction with biological molecules through its nitro and ester groups. The nitro groups can participate in redox reactions, while the ester group can undergo hydrolysis, releasing the active carboxylic acid. These interactions can affect various molecular targets and pathways, including enzyme inhibition and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2,4-Dinitrophenyl)acetate
  • Ethyl 2-(2,4-Dinitrophenyl)butanoate
  • Ethyl 2-(2,4-Dinitrophenyl)hexanoate

Uniqueness

Ethyl 2-(2,4-Dinitrophenyl)-2-methylpropanoate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. The presence of the methyl group on the propanoate moiety differentiates it from other similar compounds, influencing its physical properties and reactivity .

Properties

IUPAC Name

ethyl 2-(2,4-dinitrophenyl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O6/c1-4-20-11(15)12(2,3)9-6-5-8(13(16)17)7-10(9)14(18)19/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHBRSNRQBTZBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.